Cnidilin

説明

Dorstenia Species (Dorstenia gigas)

Dorstenia gigas is a succulent shrub endemic to Socotra Island, Yemen. Research on the leaves and twigs of Dorstenia gigas has led to the isolation of a series of furanocoumarins, including cnidilin. researchgate.netresearchgate.net Studies have shown that extracts from Dorstenia gigas exhibit anti-inflammatory and antibiotic activities, which have been associated with the presence of furanocoumarins and other metabolites. researchgate.net While Dorstenia species from Africa tend to have a greater variety of prenylated flavonoids, species from the Americas and Asia, including D. gigas, show a greater proportion of furanocoumarins. scielo.org.mx

Peucedanum Species (Peucedanum japonicum)

Peucedanum japonicum Thunb., a member of the Apiaceae family, is widely distributed in East Asian countries. The root of this plant is traditionally used in medicine. mdpi.com Phytochemical investigations of Peucedanum japonicum have reported the isolation of linear furanocoumarins, including this compound. mdpi.comnih.gov this compound, along with other coumarins such as isoimperatorin, psoralen, bergapten, and xanthotoxol, has been identified in the roots of P. japonicum. nih.gov Comparative analysis of different parts of P. japonicum, including flowers, roots, leaves, and stems, has also revealed the presence of coumarins. mdpi.com

Glehnia littoralis

Glehnia littoralis Fr. Schmidt ex Miq., also known as Bei Sha Shen, is a perennial herb found on the seashores of Northern Pacific countries. nih.govplantaedb.com Its dried root is a well-known traditional Chinese medicine. nih.govoup.com Furocoumarins are considered among the most abundant components in the chemical composition of Radix glehniae (the root of Glehnia littoralis), with this compound being one of the identified compounds. oup.comrsc.org Other furocoumarins found in Glehnia littoralis include bergapten, imperatorin, isoimperatorin, and xanthotoxol. oup.comrsc.org While this compound is present, studies have indicated that its concentration in Radix glehniae might be lower compared to other furocoumarins like xanthotoxin and psoralen. oup.com For instance, one study reported the mean content of this compound to be around 11.6 µg/g in samples of Radix glehniae. oup.com The content of furocoumarins in Glehnia littoralis can vary depending on factors such as the plant part and processing methods. oup.com

特性

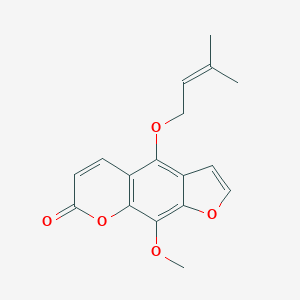

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Chemotaxonomic Implications of Cnidilin

Proposed Biosynthetic Pathways of Furocoumarins Relevant to Cnidilin

The biosynthesis of furanocoumarins initiates with the phenylpropanoid pathway, leading to the formation of 4-coumaroyl-CoA. This is followed by ortho-hydroxylation catalyzed by cinnamoyl-CoA 2'-hydroxylase (C2'H) to produce 2',4'-dihydroxycinnamoyl-CoA, which then spontaneously cyclizes to form the central coumarin precursor, umbelliferone (7-hydroxycoumarin) wikipedia.orgmdpi.comnih.gov.

From umbelliferone, the pathway diverges into two main branches, leading to linear and angular furanocoumarins, depending on the position of prenylation wikipedia.orgcore.ac.ukfrontiersin.org. Linear furanocoumarins, such as psoralen, are formed by prenylation at the C-6 position of umbelliferone by umbelliferone dimethylallyltransferase (UDT), yielding demethylsuberosin (DMS) nih.govfrontiersin.org. DMS is subsequently converted to marmesin and then to psoralen through the action of cytochrome P450 monooxygenases, specifically marmesin synthase and psoralen synthase nih.govfrontiersin.org.

This compound is a linear furanocoumarin and a derivative of psoralen nih.gov. While the precise steps leading directly to this compound from psoralen are not fully established in all plants, the biosynthesis of other methoxylated and prenylated furanocoumarins provides insights. Following the formation of psoralen, hydroxylation at specific positions (e.g., C-5 and C-8) followed by O-methylation catalyzed by O-methyltransferases leads to compounds like bergaptol and xanthotoxol, and subsequently to bergapten, xanthotoxin, and isopimpinellin mdpi.comnih.gov. This compound is described as a double DMAPP-derivative of isopimpinellin in Citrus, suggesting further prenylation and modification steps occur after the formation of isopimpinellin plos.org.

A proposed pathway for linear furanocoumarins, relevant to the synthesis of compounds like this compound, involves umbelliferone as the precursor. core.ac.uknih.gov.

| Compound | Precursor/Step |

| L-Phenylalanine | Shikimate pathway |

| Cinnamic acid | Phenylalanine ammonia-lyase (PAL) |

| p-Coumaric acid | Cinnamic acid 4-hydroxylase or tyrosine amino lyase (TAL) mdpi.com |

| 4-Coumaroyl-CoA | 4-coumarate-CoA ligase mdpi.com |

| Umbelliferone | Cinnamoyl-CoA 2'-hydroxylase (C2'H) and spontaneous cyclization wikipedia.orgmdpi.comnih.gov |

| Demethylsuberosin | Umbelliferone dimethylallyltransferase (UDT) (C-6 prenylation) nih.govfrontiersin.org |

| Marmesin | Cytochrome P450 monooxygenase nih.govfrontiersin.org |

| Psoralen | Psoralen synthase nih.govfrontiersin.org |

| Isopimpinellin | Derived from psoralen via hydroxylation and methylation plos.orgnih.gov |

| This compound | Proposed double DMAPP-derivative of isopimpinellin plos.org |

Enzymatic Mechanisms in this compound Synthesis

The biosynthesis of furanocoumarins involves a suite of enzymes, primarily from the cytochrome P450 monooxygenase and prenyltransferase families nih.govfrontiersin.orgresearchgate.net.

Key enzymatic steps in the general furanocoumarin pathway, relevant to the formation of the this compound core structure, include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway mdpi.com.

Cinnamic acid 4-hydroxylase: Hydroxylates cinnamic acid to p-coumaric acid mdpi.com.

4-coumarate-CoA ligase: Converts p-coumaric acid to 4-coumaroyl-CoA mdpi.com.

Cinnamoyl-CoA 2'-hydroxylase (C2'H): Catalyzes the ortho-hydroxylation of 4-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA mdpi.comnih.gov.

Umbelliferone dimethylallyltransferase (UDT): A prenyltransferase responsible for the addition of a dimethylallyl pyrophosphate (DMAPP) unit to umbelliferone. In the linear furanocoumarin pathway, this occurs at the C-6 position nih.govfrontiersin.org.

Cytochrome P450 monooxygenases (e.g., Marmesin synthase, Psoralen synthase): These enzymes are involved in the cyclization and modification of the prenyl group to form the furan ring nih.govfrontiersin.org. Psoralen synthase, for instance, acts stereospecifically to form psoralen nih.gov.

O-methyltransferases: Catalyze the methylation of hydroxylated furanocoumarins, such as the conversion of bergaptol and xanthotoxol to bergapten and xanthotoxin, respectively nih.gov. Given that this compound is a methoxyfuranocoumarin nih.govnih.gov, O-methylation steps are crucial in its biosynthesis.

While specific enzymes directly catalyzing the conversion of isopimpinellin to this compound have not been explicitly detailed in the provided search results, the presence of the prenyl group and methoxy group in this compound's structure nih.gov implies the involvement of prenyltransferases and O-methyltransferases acting on a precursor molecule like isopimpinellin plos.orgnih.gov. The addition of the second prenyl group and the specific methylation pattern in this compound would require dedicated enzymatic machinery.

Chemotaxonomic Significance of this compound in Plant Classification

The distribution of secondary metabolites, including furanocoumarins, can serve as valuable chemotaxonomic markers for plant classification and understanding evolutionary relationships mdpi.commdpi.com. The presence or absence, as well as the specific profiles, of these compounds can differentiate between species, genera, and even populations within a species.

This compound's occurrence in specific plant families, such as Apiaceae (e.g., Angelica dahurica, Glehnia littoralis, Peucedanum japonicum) and Rutaceae (e.g., Citrus species), highlights its potential chemotaxonomic significance nih.govmedchemexpress.comtargetmol.complos.org. The presence of this compound, often alongside other furanocoumarins, contributes to the unique chemical profiles of these plants. plos.orgmdpi.comscielo.org.mx.

Studies utilizing metabolomics approaches have demonstrated the utility of furanocoumarin profiles, including this compound, in classifying closely related plant species and even differentiating between varieties or ripening stages mdpi.comresearchgate.netoup.com. The variation in the presence and concentration of specific furanocoumarins reflects differences in the underlying biosynthetic pathways and enzymatic capabilities of these plants plos.orgmdpi.comoup.com.

For example, the distribution pattern of coumarins and furanocoumarins in Citrus species closely matches their phylogeny, indicating that the organization of biosynthetic pathways is reflected in the metabolite profiles plos.org. This compound has been identified as a compound present in certain Citrus varieties plos.orgoup.com, and its distribution contributes to the chemotaxonomic clustering of these plants plos.org. Similarly, the presence of this compound in Dorstenia species has been noted in phytochemical studies, suggesting its relevance as a chemotaxonomic marker within this genus scielo.org.mx.

The study of furanocoumarin accumulation patterns across different developmental stages and tissues within a plant can also provide chemotaxonomic insights researchgate.netoup.com. Tissue-specific accumulation of compounds like this compound suggests localized biosynthetic activity and potentially different physiological roles oup.com.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Cnidilin

Advanced Chromatographic Techniques in Cnidilin Research

Chromatography plays a pivotal role in separating this compound from complex matrices, allowing for its subsequent detection and analysis. The coupling of chromatography with mass spectrometry offers high sensitivity and selectivity, essential for the analysis of natural products and their metabolites.

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

HPLC-ESI-MS/MS is a well-established and sensitive method for the simultaneous determination of this compound and its metabolites in biological samples, such as rat plasma. researchgate.netthieme-connect.comnih.gov This technique utilizes HPLC for separating the compounds based on their physicochemical properties, followed by detection using tandem mass spectrometry with electrospray ionization. ESI in positive ion mode is commonly used for the ionization of this compound and its metabolites. researchgate.netnih.gov Multiple-reaction monitoring (MRM) mode in MS/MS is typically employed for targeted and sensitive quantification. researchgate.netthieme-connect.comnih.gov

A typical HPLC-ESI-MS/MS method for this compound and its metabolites involves separation on a reversed-phase C18 column using a gradient elution with mobile phases like aqueous formic acid and methanol. researchgate.netnih.gov Pimpinellin has been used as an internal standard in such analyses. researchgate.netthieme-connect.comnih.gov The total analysis time for simultaneous determination of this compound and its two metabolites, 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2), in rat plasma has been reported to be as short as 7 minutes. researchgate.netthieme-connect.comnih.gov This method has demonstrated good linearity, precision, accuracy, limit of detection, and limit of quantification, and has been successfully applied in metabolism studies of this compound in rats. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for Metabolite Profiling

UHPLC-Q-TOF-MS/MS is a powerful technique for the comprehensive screening and characterization of metabolites, offering high resolution and accurate mass measurements. nih.govresearchgate.net This method is particularly useful for metabolite profiling studies where a large number of potential metabolites need to be identified from complex biological matrices like human liver microsomes. nih.govresearchgate.net

An efficient approach for screening and identifying this compound metabolites using UHPLC-Q-TOF-MS/MS involves online data acquisition methods such as multiple mass defect filter (MMDF) combined with dynamic background subtraction. nih.govresearchgate.net This strategy helps in tracing probable metabolites. Using this approach, a significant number of this compound metabolites, for instance, a total of 24 metabolites, have been detected in human liver microsomal incubation samples. nih.govresearchgate.net The metabolic pathways can then be proposed based on the identified metabolites. nih.govresearchgate.net Oxidation has been indicated as a main biotransformation route for this compound in human liver microsomes. nih.govresearchgate.net

Spectroscopic Approaches in this compound Structural Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and its metabolites. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy provide complementary information about the molecular structure. researchgate.net

NMR spectroscopy, including 1H-NMR and 13C-NMR, is invaluable for determining the carbon-hydrogen framework and functional groups of the molecule. researchgate.net MS provides information about the molecular weight and fragmentation patterns, which are crucial for identifying the compound and its metabolites. researchgate.netthieme-connect.comnih.gov UV spectroscopy can be used to detect compounds with chromophores, such as the furanocoumarin structure of this compound. researchgate.net The combination of these spectroscopic data, often coupled with chemical derivatization, allows for the definitive identification and structural characterization of isolated compounds. researchgate.netresearchgate.net For example, the chemical structures of this compound metabolites M1 and M2 were identified using 1H-NMR and ESI-MS. thieme-connect.com

Method Validation and Bioanalytical Applications for this compound and Its Metabolites

Method validation is a critical step to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly in bioanalytical applications. ich.orgaustinpublishinggroup.com For the quantitative determination of this compound and its metabolites in biological matrices, full method validation is typically performed according to regulatory guidelines. researchgate.netnih.govich.org

Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. researchgate.netthieme-connect.comnih.govaustinpublishinggroup.comakjournals.com Linearity assesses the relationship between the analyte concentration and the instrument response over a specific range. Precision evaluates the reproducibility of the measurements, while accuracy assesses how close the measured values are to the true concentrations. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively. Recovery determines the efficiency of the extraction procedure from the biological matrix. Matrix effect evaluates the influence of endogenous components in the biological sample on the ionization and detection of the analyte. thieme-connect.comaustinpublishinggroup.com

Validated bioanalytical methods for this compound and its metabolites have been successfully applied in various studies, including pharmacokinetic investigations in animal models like rats. researchgate.netthieme-connect.comnih.govakjournals.com These studies involve administering this compound and then quantifying its concentration and the concentration of its metabolites in biological fluids such as plasma, urine, and bile over time. researchgate.netnih.govakjournals.com Such applications provide essential data on the absorption, distribution, metabolism, and excretion of this compound, contributing to a better understanding of its in vivo behavior. researchgate.netthieme-connect.comnih.govajol.info The analysis of metabolites in human liver microsomes also helps in identifying the enzymes involved in this compound metabolism, such as CYP1A2 and CYP3A4. researchgate.netnih.govresearchgate.net

Pharmacokinetics and Biotransformation of Cnidilin

In Vivo Pharmacokinetic Profiling of Cnidilin

In vivo studies provide insights into how this compound is absorbed, distributed, metabolized, and excreted in living organisms. Research in animal models, particularly rats and mice, has been instrumental in characterizing the pharmacokinetic profile of this compound.

Absorption and Distribution Studies

Pharmacokinetic studies in rats following oral administration of this compound or extracts containing it have been conducted to determine its absorption and distribution characteristics. Methods such as High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) have been developed and validated for the simultaneous determination of this compound and its metabolites in rat plasma, allowing for the successful employment in metabolism studies of this compound administered to rats. researchgate.netthieme-connect.com These methods have enabled the determination of pharmacokinetic parameters after oral administration of the single coumarin to rats. thieme-connect.com Studies have also focused on the simultaneous determination and pharmacokinetics of multiple furocoumarins, including this compound, in rat plasma after oral administration of Radix Angelicae Dahuricae extract. asianpubs.org

Brain Distribution and Blood-Brain Barrier Permeability of this compound

Investigations into the brain distribution and blood-brain barrier (BBB) permeability of this compound are particularly relevant due to the potential for coumarins to exert effects on the central nervous system. Studies have indicated that this compound possesses high BBB permeability, suggesting its potential for pharmacokinetic applications related to CNS disorders. nih.govtargetmol.com

In vivo studies in mice have analyzed the plasma and brain pharmacokinetics of this compound following oral administration of Radix Angelicae Dahuricae extract. nih.gov These studies determined key pharmacokinetic parameters in both plasma and brain tissue. nih.gov The results from these analyses suggest that this compound can readily cross the BBB in vivo. nih.gov Further supporting this, an in vitro model assessing BBB permeability observed medium permeability for this compound, with a P-gp-mediated efflux ratio of 0.82. nih.gov Research in rats has also demonstrated that this compound can permeate the rat BBB and exhibits a higher distribution in brain tissue after oral administration of Radix Angelicae Dahuricae extract. globethesis.com

The BBB is a selective semi-permeable membrane that restricts the passage of many substances from the bloodstream into the brain, primarily through tight junctions between endothelial cells. nih.govfrontiersin.orgthno.org Compounds typically cross the BBB via passive diffusion or transporter-mediated uptake. frontiersin.org Physicochemical properties, such as topological polar surface area (TPSA), are known to be important predictors of a molecule's ability to permeate the BBB. nih.gov

Metabolism and Metabolite Elucidation of this compound

The biotransformation of this compound involves its metabolic conversion within the body, leading to the formation of various metabolites. These metabolic processes are primarily enzymatic and occur in various tissues, with the liver being a major site.

Identification of Biotransformation Routes, including Oxidation

Oxidation has been identified as a primary biotransformation route for this compound, particularly in human liver microsomes. researchgate.netnih.govsemanticscholar.org Studies utilizing techniques such as ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) have detected a significant number of this compound metabolites in human liver microsomal incubation samples, and metabolic pathways have been proposed. researchgate.netnih.gov In human liver microsomes, a total of 24 metabolites of this compound were detected. researchgate.netnih.gov

In addition to oxidation, studies in rats have identified other metabolic pathways, including deisopentenyl, combination with glucose, hydroxylation, demethylation, and addition reactions. nih.gov Following oral administration of this compound to rats, 18 metabolites were identified. nih.gov Specific oxidation products have also been characterized. Two metabolites, M1 and M2, were found in rat plasma and identified as 3'',8-methoxy-isoimperatorin and 5''-hydroxyl-8-methoxy-isoimperatorin, respectively. thieme-connect.com These metabolites were prepared through microbial transformation experiments. thieme-connect.com

Biotransformation reactions generally convert lipophilic xenobiotics into more water-soluble compounds, facilitating their excretion. mhmedical.com Phase I reactions, such as oxidation, reduction, and hydrolysis, often introduce or expose functional groups, leading to a small increase in hydrophilicity. mhmedical.comphiladelphia.edu.jodergipark.org.tr

Characterization of Cytochrome P450 Enzyme Involvement in this compound Metabolism

Cytochrome P450 (CYP) enzymes play a central role in the metabolism of many xenobiotics, including natural compounds like this compound. These enzymes are a superfamily of hemoproteins primarily located in the liver, although they are also found in other tissues. wikipedia.orgmdpi.com They are responsible for catalyzing a wide range of oxidative reactions. wikipedia.orgjpionline.org

Specific CYP enzymes involved in the metabolism of this compound have been characterized through in vitro studies using chemical inhibition and CYP recombinant enzymes. researchgate.netnih.gov These investigations have aimed to identify the key enzymes responsible for the biotransformation of this compound. researchgate.netnih.gov

The results of these studies indicate that CYP1A2 and CYP3A4 are likely the major enzymes involved in the metabolism of this compound in human liver microsomes. researchgate.netnih.gov The CYP1, CYP2, and CYP3 families are the most significant in human drug metabolism, collectively metabolizing a large proportion of clinical drugs. mdpi.comjpionline.org

Role of CYP3A4 Isozyme

The metabolism of this compound involves cytochrome P450 (CYP) enzymes, particularly within the liver. Research using human liver microsomes (HLM) and CYP recombinant enzymes has indicated that CYP1A2 and CYP3A4 are likely the primary enzymes responsible for this compound metabolism. researchgate.netnih.govresearchgate.net These findings suggest that the interaction between this compound and these CYP450 enzymes could provide a theoretical basis for understanding its pharmacological mechanisms. researchgate.netnih.govresearchgate.net Oxidation has been identified as the main route of biotransformation for this compound in human liver microsomes. researchgate.netnih.gov

Detection and Structural Characterization of this compound Metabolites

Advanced analytical techniques, such as ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), have been employed to screen for and identify this compound metabolites. researchgate.netnih.govnih.govthieme-connect.com

In human liver microsomal incubation samples, a comprehensive analysis detected a total of 24 metabolites of this compound, and their metabolic pathways were proposed. researchgate.netnih.gov Studies in rats following oral administration of this compound have also led to the identification of metabolites in plasma, bile, and stool. researchgate.netnih.govthieme-connect.comnih.gov For instance, one study characterized 18 metabolites in rat samples after oral administration of this compound at a dose of 48 mg/kg. nih.gov

The identified metabolic pathways include several key transformations: deisopentenylation, combination with glucose (conjugation), hydroxylation, oxidation, demethylation, and addition reactions. nih.gov

Two specific metabolites, 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2), have been identified and quantified in rat plasma, bile, and stool using HPLC-ESI-MS/MS. researchgate.netthieme-connect.comnih.gov These metabolites were found to be oxidation products of this compound and their structures were characterized using techniques such as 1H-NMR and ESI-MS. thieme-connect.com

Excretion Pathways and Elimination Kinetics of this compound

Excretion studies in rats have provided insights into how this compound and its metabolites are eliminated from the body. Following oral administration, this compound and its metabolites M1 and M2 have been detected in bile and stool. nih.gov

In a study administering 24 mg/kg of this compound orally to rats, this compound was largely excreted in bile within 24 hours, with the main excretive amount occurring within the first 6 hours (approximately 80%). nih.gov However, the drug recovery of the parent compound in bile within 24 hours was low (<1.95%). nih.gov Similarly, in stool samples, the main excretive amount of this compound was observed within the first 24 hours (approximately 95.8%), with a low drug recovery of the parent compound within 48 hours (<1.48%). nih.gov These low recovery rates of the parent drug in bile and stool suggest that this compound undergoes significant metabolism before excretion. nih.gov

Pharmacokinetic studies in rats after oral administration of this compound have also provided parameters related to its elimination. While specific detailed kinetic data tables were not consistently available across sources without full text access, reported parameters include half-life (T1/2) and area under the concentration-time curve (AUC). researchgate.netnih.govasianpubs.org For instance, one study reported a plasma half-life of 0.97 hours for this compound in mice after oral administration of a Radix Angelicae Dahuricae extract. nih.gov Another study in rats after oral administration of a Radix Angelicae Dahuricae extract reported a half-life of 6.86 hours for this compound. asianpubs.org These variations may be attributable to differences in species, formulation (pure compound vs. extract), and study design.

Pharmacological Activities and Molecular Mechanisms of Action of Cnidilin

Anti-inflammatory Effects and Cellular Signaling Pathways

The anti-inflammatory actions of Cnidilin have been investigated in several experimental models, demonstrating its ability to mitigate inflammatory processes. medkoo.comnih.govscispace.com These effects are often attributed to its influence on the production and activity of key inflammatory mediators and the modulation of crucial signaling cascades. medkoo.comdovepress.comnih.gov

Modulation of Inflammatory Mediators

Inflammatory mediators are signaling molecules that orchestrate the inflammatory response. youtube.comstudysmarter.co.uk Studies suggest that this compound can modulate the levels of various pro-inflammatory mediators. medkoo.comdovepress.comnih.gov While specific detailed research findings on this compound's broad modulation of inflammatory mediators are still emerging, its impact on key molecules like nitric oxide, prostaglandins, and certain cytokines is a central theme in understanding its anti-inflammatory profile. medkoo.comscispace.comdovepress.comnih.govresearchgate.net

Inhibition of Nitric Oxide Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. mdpi.comresearchgate.net Research indicates that this compound can significantly inhibit the production of NO in activated macrophages. researchgate.netresearchgate.net This inhibitory effect on NO production is considered a key mechanism contributing to its anti-inflammatory activity. researchgate.net

Here is a table summarizing the inhibitory effect of this compound on nitrite production in LPS-activated RAW 264.7 cells:

| Compound | IC₅₀ for Nitrite Production Inhibition (µg/mL) |

| This compound | 17.7 researchgate.netresearchgate.net |

| Angelicin | 19.5 researchgate.netresearchgate.net |

| Pimpinellin | 15.6 researchgate.netresearchgate.net |

| Sphondin | 9.8 researchgate.netresearchgate.net |

| Byakangelicol | 16.9 researchgate.netresearchgate.net |

| Oxypeucedanin | 16.8 researchgate.netresearchgate.net |

| Oxypeucedanin Hydrate | 15.8 researchgate.netresearchgate.net |

| Xanthotoxin | 16.6 researchgate.netresearchgate.net |

Impact on Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are closely linked to its ability to influence critical intracellular signaling pathways that regulate the expression of inflammatory enzymes and mediators. medkoo.comdovepress.comnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. scbt.comnih.govwikipedia.org Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. scbt.comnih.govwikipedia.org Studies suggest that this compound can inhibit the activation of the NF-κB pathway. nih.govresearchgate.netscbt.comnih.govmdpi.com This inhibition can occur at various points in the pathway, ultimately preventing the translocation of NF-κB into the nucleus and the subsequent transcription of inflammatory genes. scbt.comwikipedia.orgnih.gov

Inducible nitric oxide synthase (iNOS) is the enzyme responsible for the large-scale production of NO during inflammation. mdpi.comresearchgate.net Its expression is primarily regulated at the transcriptional level, often by transcription factors like NF-κB. mdpi.commdpi.com Research indicates that this compound can downregulate the expression of iNOS protein. researchgate.netscbt.comresearchgate.net This effect is likely a consequence of its inhibitory action on upstream signaling pathways, such as NF-κB, which are involved in iNOS gene transcription. researchgate.netresearchgate.netscbt.comresearchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme induced during inflammation that catalyzes the production of prostaglandins, important mediators of pain and inflammation. nih.govflorajournal.com Similar to iNOS, COX-2 expression is also regulated by inflammatory signaling pathways, including NF-κB. florajournal.com Studies have shown that this compound can suppress the expression of COX-2 protein. researchgate.netscbt.com This suppression contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins. researchgate.netnih.gov

Interference with Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response. frontiersin.orgnih.govfrontiersin.orgmdpi.com Aberrant activation of MAPK pathways is often implicated in various diseases, including inflammatory conditions and cancer. nih.govmdpi.com

Research suggests that this compound may exert some of its pharmacological effects through interference with MAPK signaling. While specific detailed mechanisms of this compound's interaction with individual MAPK components (ERK, JNK, p38) require further extensive investigation, studies on related compounds and the broader context of natural product interactions with MAPK pathways provide potential insights. For instance, other natural compounds have been shown to modulate MAPK pathways, affecting processes like inflammation and apoptosis. nih.govresearchgate.net The p38 and JNK pathways, in particular, are often associated with promoting apoptosis and mediating inflammatory responses upon activation by stress stimuli. frontiersin.orgmdpi.comnih.gov Interference with these pathways can therefore influence cellular fate and inflammatory cascades. nih.gov

A study investigating the underlying mechanisms of a traditional medicine formula containing this compound in treating ankylosing spondylitis predicted that the formula, and potentially its components like this compound, may mediate multiple signaling pathways, including the MAPK pathway. researchgate.net Molecular docking analysis within this study suggested a good binding ability between this compound and targets such as EGFR and VEGFA, which are upstream or downstream components related to MAPK signaling. researchgate.net EGFR activation, for example, can lead to the phosphorylation of ERK and AKT pathways. mdpi.com

Modulation of Toll-like Receptor (TLR) Signaling (e.g., TLR4)

Toll-like Receptors (TLRs) are key pattern recognition receptors that play a critical role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.govfrontiersin.org TLR4, in particular, responds to bacterial lipopolysaccharide (LPS) and other ligands, triggering intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the initiation of inflammatory and immune responses. nih.govfrontiersin.orgmdpi.com

Modulation of TLR signaling, especially TLR4, is a significant target for anti-inflammatory therapies. nih.gov While direct, detailed studies specifically on this compound's modulation of TLR4 signaling are limited in the provided search results, the context of natural compounds interacting with TLRs offers a framework for understanding potential mechanisms. Some natural compounds have been shown to modulate the initial steps of TLR4 signaling, affecting processes like the formation of the LPS-MD-2-TLR4 complex or TLR4 dimerization. nih.gov TLR4 signaling typically involves both MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and MAPKs, which in turn drive the production of inflammatory mediators. mdpi.com

Given that this compound is being investigated for its pharmacological activities, including potential anti-inflammatory effects, it is plausible that it may interact with components of the TLR signaling pathways. Further research is needed to elucidate the specific targets and mechanisms by which this compound might modulate TLR signaling, such as TLR4.

Effects on Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are central mediators of inflammation. thermofisher.com Elevated levels of these cytokines are associated with various inflammatory diseases and also play a role in the tumor microenvironment. thermofisher.commdpi.com Modulating the expression or activity of pro-inflammatory cytokines is a key strategy in the treatment of inflammatory conditions. mdpi.com

Studies have indicated that certain natural compounds can reduce the expression and secretion of pro-inflammatory cytokines like IL-6 and TNF-α, often by inhibiting signaling pathways such as NF-κB and AP-1. mdpi.com While direct experimental data specifically detailing this compound's effects on IL-6 and TNF-α expression is not extensively provided in the search results, a network pharmacology study involving a formula containing this compound predicted TNF-α as a potential target with which this compound showed good binding ability in molecular docking simulations. researchgate.netresearchgate.net TNF-α itself can activate downstream signaling pathways, including MAPK pathways, further highlighting the interconnectedness of these cellular processes. researchgate.net

Reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6 is a common mechanism by which anti-inflammatory agents exert their effects. researchgate.netpaulogentil.com Further research is needed to directly assess the impact of this compound on the production and regulation of specific pro-inflammatory cytokines.

Anticancer and Antitumor Potential of this compound

Coumarin-related compounds, including furanocoumarins like this compound, have attracted significant attention for their diverse biological activities, including potential anticancer properties. researchgate.netresearchgate.netdntb.gov.ua These compounds have been reported to exhibit various pharmacological actions relevant to cancer therapy, such as anti-proliferative, pro-apoptotic, and anti-angiogenic effects. researchgate.net

Inhibition of Cancer Cell Proliferation

Inhibition of uncontrolled cancer cell proliferation is a fundamental strategy in cancer treatment. Many natural compounds, including those from traditional medicine, have been investigated for their ability to suppress the growth of various cancer cell lines. frontiersin.orgamegroups.org

This compound, as a coumarin derivative, is among the natural compounds being explored for its potential to inhibit cancer cell proliferation. While detailed studies specifically focusing on this compound's anti-proliferative effects on a wide range of cancer cell lines are not extensively described in the provided search results, coumarins in general have demonstrated the ability to inhibit the proliferation of different cancer cell lines. researchgate.netresearchgate.net For example, a study on the lipophilic fraction of Eucalyptus camaldulensis, which was found to contain this compound, demonstrated potent cytotoxic effects against MCF-7 breast cancer cells, suggesting that this compound might contribute to this activity. acs.org

Studies on other natural compounds highlight various mechanisms by which proliferation can be inhibited, including inducing cell cycle arrest and modulating signaling pathways crucial for cell growth. frontiersin.orgamegroups.org Further direct investigation into the specific cancer cell lines affected by this compound and the underlying mechanisms of proliferation inhibition is warranted.

Induction of Apoptosis in Various Cancer Cell Lines

Inducing apoptosis, or programmed cell death, in cancer cells is a critical mechanism for eliminating malignant cells and is a major goal of many cancer therapies. archivesofmedicalscience.commdpi.com Many natural products have been found to exert their anticancer effects, at least in part, by triggering apoptosis in various cancer cell lines. archivesofmedicalscience.commdpi.com

Coumarin derivatives, including the furanocoumarins to which this compound belongs, have been reported to possess pro-apoptotic properties. researchgate.netdntb.gov.ua While specific detailed studies on this compound's ability to induce apoptosis in a broad spectrum of cancer cell lines are not extensively provided in the search results, the known activities of related compounds and the general mechanisms of apoptosis induction by natural products offer relevant context. Apoptosis can be initiated through various pathways, often involving the modulation of pro-apoptotic proteins (e.g., Bax, caspases) and anti-apoptotic proteins (e.g., Bcl-2). archivesofmedicalscience.commdpi.com

Research on other natural compounds has shown induction of apoptosis in cancer cells through mechanisms such as activation of caspases and modulation of the Bax/Bcl-2 ratio. archivesofmedicalscience.commdpi.com For example, a study on Cyanidin 3-glycoside demonstrated dose-dependent cytotoxic effects and induction of apoptosis in MCF-7 breast cancer cells, accompanied by the upregulation of pro-apoptotic genes like p53, Bax, and Caspase 3, and downregulation of the anti-apoptotic gene Bcl2. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Given that this compound is a natural compound investigated for anticancer potential, it is plausible that it may induce apoptosis in certain cancer cell types, although specific experimental evidence for this compound across various cell lines requires further exploration.

Antiangiogenic Activities

Angiogenesis, the formation of new blood vessels, is a crucial process for the growth and metastasis of tumors. Inhibiting angiogenesis is therefore a significant strategy in cancer therapy. researchgate.net Many natural compounds have been identified as potential antiangiogenic agents. researchgate.net

This compound is a coumarin derivative, and coumarins have been reported to exhibit antiangiogenic properties. researchgate.netresearchgate.net These effects can be mediated through various mechanisms, including the suppression of vascular endothelial growth factor (VEGF) expression and its receptor activity, which are key drivers of angiogenesis. researchgate.net Studies have demonstrated that coumarin derivatives can effectively reduce VEGF-induced angiogenesis in cancer models. researchgate.net

A network pharmacology study involving a traditional medicine formula containing this compound predicted VEGFA as a potential target with which this compound showed good binding ability in molecular docking simulations. researchgate.net VEGFA is a major factor promoting angiogenesis. researchgate.net This finding suggests a potential mechanism by which this compound might exert antiangiogenic effects. While direct experimental evidence specifically detailing this compound's antiangiogenic activities is not extensively provided, the evidence for coumarins as a class and the prediction from network pharmacology support the potential for this compound to possess such activity. researchgate.netresearchgate.net Further research is necessary to confirm and characterize the specific antiangiogenic mechanisms of this compound.

Influence on Cellular Pathways Involved in Carcinogenesis

Carcinogenesis is a complex process involving alterations in various cellular pathways, including those regulating cell growth, division, differentiation, and death. Key mechanisms include genetic alterations, dysregulation of DNA repair pathways, metabolic reprogramming, and the aberrant activity of oncogenes and tumor suppressor genes. focusontoxpath.comfrontiersin.orgnih.govnih.gov While natural compounds are widely investigated for their potential influence on these pathways, specific detailed research findings explicitly linking this compound to the modulation of particular cellular pathways involved in carcinogenesis were not prominently available in the surveyed literature. focusontoxpath.comfrontiersin.orgnih.govnih.gov

Neuroprotective Effects and Central Nervous System Activity

This compound has garnered attention for its potential effects within the central nervous system, including neuroprotective properties.

Modulation of GABAA Receptors

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. semanticscholar.orgscirp.org Modulation of GABAA receptors is a known target for therapeutic agents addressing various neurological conditions. semanticscholar.orgnih.govfrontiersin.org Studies utilizing Xenopus oocytes have indicated that this compound can modulate GABAA receptors. Specifically, this compound at a concentration of 300 µM was shown to modulate GABAA receptors with the subunit combination α1β2γ2S in a two-microelectrode voltage clamp assay. semanticscholar.org

Potential in Neurological Disorders

Natural compounds are increasingly being explored for their therapeutic potential in neurological disorders, which are often characterized by cognitive impairment and neuronal deficits. dntb.gov.uanih.govnih.govnews-medical.netnih.gov These disorders can involve complex mechanisms including neuroinflammation, oxidative stress, and the accumulation of toxic protein aggregates. nih.govresearchgate.netmdpi.com this compound has been mentioned in the context of having potential therapeutic implications for neurological disorders. dntb.gov.ua Along with other compounds, this compound has been noted for its potential to mitigate neurodevelopmental impact. dntb.gov.ua

Role in Mitigating Neurodegenerative Processes

Neurodegenerative processes involve the progressive loss of function and structure of neurons. nih.gov Mechanisms contributing to neurodegeneration include oxidative stress, neuroinflammation, excitotoxicity, and protein misfolding and aggregation. nih.govresearchgate.netmdpi.commdpi.com Natural compounds are being investigated for their ability to counteract these processes by modulating oxidative stress, reducing inflammation, and promoting neuronal survival. researchgate.net While the specific mechanisms by which this compound might mitigate neurodegenerative processes require further detailed investigation, its mention in the context of mitigating neurodevelopmental impact suggests a potential role in supporting neuronal health and function. dntb.gov.ua

Antiviral Activities of this compound

Investigations into the biological activities of natural compounds have also explored their potential antiviral effects. mdpi.com

Inhibition of Viral Replication Mechanisms

Viral replication is a multi-step process involving attachment, entry, replication of the viral genome, synthesis of viral proteins, assembly, and release of new virions. nih.gov Antiviral agents can act at various stages of the viral life cycle by targeting viral proteins, host cellular factors essential for replication, or interfering with nucleic acid synthesis. mdpi.comnih.govmdpi.com Phytochemicals have demonstrated antiviral activities by inhibiting viral replication through various mechanisms, including targeting cellular enzymes and viral protein synthesis. mdpi.com this compound has been identified as a bioactive component in traditional medicine formulations that have been investigated for potential anti-COVID-19 mechanisms. ajol.infochemrxiv.org Network pharmacology and molecular docking studies suggest that components within such formulations, including this compound, may exert antiviral effects, potentially by interacting with viral targets such as the SARS-CoV S-protein. chemrxiv.org

Effects on Specific Stages of the Viral Life Cycle

Research into the antiviral mechanisms of compounds often involves examining their effects on the different stages of the viral life cycle. The viral life cycle typically includes attachment, entry, uncoating, replication (including nucleic acid synthesis and protein synthesis), assembly, and release. researchgate.nettaylorandfrancis.comlumenlearning.comthermofisher.com While general mechanisms of antiviral agents can target these stages, specific studies detailing this compound's impact on distinct viral life cycle phases were not prominently available in the search results. However, some studies on broad-spectrum antivirals, like the peptide AR-23, highlight that inhibitory activity can occur at early stages of infection, such as interfering with the viral surface or envelope. nih.govmdpi.com

Broad-Spectrum Antiviral Potential

This compound has been explored for its potential antiviral properties. Some studies suggest that compounds found in traditional medicines containing this compound may have antiviral effects, including against viruses like SARS-CoV-2. ajol.infochemrxiv.org For instance, network pharmacology studies investigating traditional Chinese medicine prescriptions that include this compound have explored potential mechanisms against COVID-19 by looking at interactions between bioactive components and candidate targets. ajol.info While direct studies on this compound's broad-spectrum antiviral activity across a wide range of viruses were not extensively detailed, the investigation of its presence in formulations with reported antiviral effects suggests this potential. ajol.infochemrxiv.orgscispace.com The search for broad-spectrum antiviral molecules is considered necessary to provide new therapeutic options against emerging viral infections and drug resistance. nih.govnih.gov

Antiplatelet Aggregation Activity

This compound has been reported to show strong antiplatelet aggregation activity in vitro. nih.govfishersci.comnbs-bio.com This activity has been observed in studies investigating coumarins and other constituents isolated from plants like Peucedanum japonicum. nih.gov Antiplatelet agents are important as they decrease platelet aggregation and inhibit thrombus formation, playing a role in preventing conditions like myocardial infarction and ischemic stroke. iosrjournals.org

| Compound | Source Plant | Antiplatelet Aggregation Activity (in vitro) |

|---|---|---|

| This compound | Peucedanum japonicum | Strong activity reported |

| Eugenin | Peucedanum japonicum | Strong activity reported |

| (-)-Selinidin | Peucedanum japonicum | Strong activity reported |

| (+)-Pteryxin | Peucedanum japonicum | Strong activity reported |

| Imperatorin | Peucedanum japonicum | Strong activity reported |

| Bergapten | Peucedanum japonicum | Strong activity reported |

| (+)-Visamminol | Peucedanum japonicum | Strong activity reported |

Based on nih.gov.

Antioxidant Effects

This compound has demonstrated antioxidant effects. nih.govnih.govmedchemexpress.comdntb.gov.uamdpi.com Antioxidant activity is a common property investigated for natural compounds. Studies evaluating the antioxidant capacity of plant extracts containing this compound, such as those from fingered citron, have shown positive results in various antioxidant assays like DPPH, ABTS, and FRAP. researchgate.netresearchgate.net These effects are often correlated with the presence of compounds like flavonoids and coumarins. researchgate.netresearchgate.net

| Assay Method | Result (Fingered Citron Extract containing this compound) | Reference |

|---|---|---|

| DPPH | Showed scavenging effect | researchgate.netresearchgate.net |

| ABTS | Showed scavenging effect | researchgate.netresearchgate.net |

| FRAP | Showed iron ion reduction capacity | researchgate.netresearchgate.net |

Based on researchgate.netresearchgate.net.

Other Reported Biological Modulations

Beyond antiviral, antiplatelet, and antioxidant activities, this compound has been associated with other biological effects. It has been described as a GABAA receptor ligand and an inhibitor of NO production. fishersci.comnbs-bio.com GABAA receptors are important targets in the nervous system. thieme-connect.com Inhibition of nitric oxide (NO) production can be relevant in various physiological and pathological processes, including inflammation. fishersci.comnbs-bio.com Additionally, coumarins, the class of compounds to which this compound belongs, have been found to possess a wide range of biological activities, including anti-tumor, anti-hypertension, anti-arrhythmia, and anti-inflammatory effects. thieme-connect.comwilddata.cnnih.gov

Structure-activity Relationship Sar Studies of Cnidilin and Its Derivatives

Correlation between Furocoumarin Scaffold and Bioactivity

The core furocoumarin scaffold, present in compounds like Cnidilin, is fundamental to their biological activities. This tricyclic structure, consisting of a coumarin nucleus fused with a furan ring, exists in two main forms: linear (psoralens) and angular (angelicins), depending on the position of furan ring fusion nih.gov. This compound possesses the linear psoralen-type structure, with the furan ring fused at the [3,2-g] position of the coumarin oup.comresearchgate.netnih.gov.

Impact of Chemical Modifications on Pharmacological Profiles

Chemical modifications to the furocoumarin scaffold significantly impact the pharmacological profiles of these compounds. In the case of this compound, the presence of a methoxy group at the C-9 position and a prenyl (3-methylbut-2-en-1-yl)oxy group at the C-4 position of the furocoumarin core are key structural features oup.comresearchgate.netnih.gov.

Research on coumarins and furocoumarins has highlighted the importance of various substitutions:

Substitutions on the Coumarin Ring: The position and nature of substituents on the benzo-α-pyrone system influence activity. For instance, studies on other coumarins have shown that methoxy groups at positions C-5 and C-7 can affect Pgp inhibition conicet.gov.ar. The introduction of a hydrophobic moiety, such as a 3-α,α-dimethylallyl group, has been shown to increase inhibitory activity in some coumarin analogues conicet.gov.ar.

Substitutions on the Furan Ring: Modifications or additions to the furan ring can also alter biological activity.

Prenylation and Further Modifications: The addition of prenyl groups (prenylation), as seen at the C-4 position in this compound, is a common modification in this class of compounds pnas.org. Subsequent chemical alterations of these prenyl moieties, such as hydroxylation or cyclization, further diversify the structures and their associated biological activities pnas.org. O-prenylated furocoumarins, for example, are known for their potent inhibition of CYP3A4 enzymes pnas.org.

Specific Group Importance: Studies on related linear furocoumarins have indicated that a free hydroxyl group on a lipophilic side chain attached to C-5 can be essential for in vitro antiproliferative activity chemfaces.com. For antifungal activity, O-substitutions have been deemed essential in some coumarin derivatives researchgate.net. The position of methoxy groups, particularly at C-5 and C-8, has been shown to influence antifungal potency nih.gov.

This compound itself has been investigated regarding its interaction with biological systems, showing potentiation of GABA-induced chloride current, suggesting activity at GABA(A) receptors. In comparative studies, this compound and osthol demonstrated the highest potentiation among the tested compounds researchgate.net. The metabolic fate of this compound, primarily through oxidation involving enzymes like CYP1A2 and CYP3A4, also represents a form of in vivo chemical modification that affects its pharmacological profile researchgate.net.

Comparative Analysis with Related Coumarin Compounds

Comparing the activity of this compound with that of related coumarin and furocoumarin compounds provides valuable insights into the role of specific structural differences. This compound is often found alongside other bioactive furocoumarins in medicinal plants, including imperatorin, isoimperatorin, bergapten, xanthotoxin, and phellopterin oup.comresearchgate.netnih.gov.

Studies comparing the biological activities of these co-occurring compounds reveal distinct SAR patterns:

Differential Potency: While many furocoumarins share similar types of activities (e.g., anti-inflammatory, antimicrobial), their potency can vary significantly depending on their specific substituents and scaffold variations. For instance, in the context of GABA(A) receptor modulation, both this compound and osthol showed high potency compared to other tested compounds researchgate.net.

Influence of Substitution Patterns: The position and nature of substituents differentiate the activities of related compounds. For example, in antifungal assays, xanthotoxin and isopimpinellin exhibited notable inhibitory effects, with the position of methoxy groups being a key determinant of activity nih.gov. Bergapten, another related furocoumarin, showed primary activity against S. sclerotiorum nih.gov.

Structure-Specific Activities: Different coumarin derivatives can exhibit distinct primary activities. Comparisons across a broader range of coumarin structures reveal that specific substitution patterns can lead to preferential activity against different targets or pathways, such as antifungal, antibacterial, antioxidant, or enzyme inhibition researchgate.netmdpi.com.

Summary of Selected Coumarin and Furocoumarin Compounds and Activities

| Compound | PubChem CID | Scaffold Type | Key Substituents | Reported Activities (Examples) |

| This compound | 821449 | Linear | 9-methoxy, 4-prenyloxy | GABA(A) receptor potentiation, Potential EGFR, TNF-α interaction researchgate.netmdpi.com |

| Imperatorin | 66005 | Linear | 8-prenyloxy | Anti-inflammatory, antibacterial, anti-allergic nih.gov |

| Isoimperatorin | 4477595 | Linear | 5-prenyloxy | Various biological applications nih.gov |

| Bergapten | 2354 | Linear | 5-methoxy | Antifungal (S. sclerotiorum), Anti-diabetic nih.govnih.gov |

| Xanthotoxin | 3971 | Linear | 8-methoxy | Antifungal (R. solani, F. graminearum, M. oryzae), Anti-diabetic nih.govnih.gov |

| Phellopterin | 4762 | Linear | 5,8-dimethoxy, 4-prenyloxy | Antiadipogenic, neuroprotective, anti-inflammatory nih.gov |

| Osthol | 9811 | Simple Coumarin | 7-methoxy, 8-prenyl | GABA(A) receptor potentiation, Anti-cancer, Anti-inflammatory researchgate.netresearchgate.net |

| Isopimpinellin | 3706 | Linear | 5,8-dimethoxy | Antifungal (S. sclerotiorum, M. oryzae) nih.gov |

| Oxypeucedanin | 141075 | Linear | 4-isopropyloxyhydroxy | Activated adrenaline-induced lipolysis researchgate.net |

| Byakangelicin | 107816 | Linear | 5-(3-hydroxyisopentyloxy) | Inhibited insulin-stimulated lipogenesis researchgate.net |

Preclinical and Translational Research on Cnidilin Efficacy

In Vitro Pharmacological Assessments of Cnidilin (Cell-based assays, enzyme inhibition studies)

In vitro studies have provided insights into the direct effects of this compound on various biological targets, including cells and enzymes. This compound has been investigated for its antifungal properties, its modulation of ion channels, and its inhibitory effects on specific enzymes.

Research has demonstrated the antifungal activity of this compound against several plant pathogens. In one study, this compound was tested at a concentration of 30 µg/mL against fungal strains such as Sclerotinia sclerotiorum, Botrytis cinerea, Thanateforus cucumeris, Fusarium graminearum, and Coletotrichum capsici. mdpi.comnih.gov The study reported inhibition rates for this compound against these fungi. mdpi.comnih.gov

This compound has also shown activity in cell-based assays evaluating its effect on ion channels. In experiments using Xenopus oocytes, this compound demonstrated the ability to potentiate the chloride current induced by gamma-aminobutyric acid (GABA). researchgate.net At a concentration of 300 μM, this compound showed a potentiation of 204.5% ± 33.2% of the GABA-induced chloride current. researchgate.net

Furthermore, this compound has been identified as a compound with inhibitory effects on enzyme activity. Studies investigating components from Angelica dahurica have indicated that this compound is one of the main components responsible for inhibiting tyrosinase activity. frontiersin.org

Preliminary findings also suggest that this compound may possess antispasmodic effects, as indicated by in vitro smooth muscle contraction assays. researchgate.net Additionally, this compound has been reported to induce apoptotic cell death in B16F10 cells. researchgate.net

| In Vitro Activity | Model/Target | Concentration | Key Finding | Source |

| Antifungal Activity | S. sclerotiorum, B. cinerea, etc. | 30 µg/mL | Inhibition reported | mdpi.comnih.gov |

| GABA-induced Chloride Current Potentiation | Xenopus oocytes | 300 μM | 204.5% ± 33.2% potentiation | researchgate.net |

| Tyrosinase Inhibition | Tyrosinase enzyme | Not specified | Identified as an inhibitor | frontiersin.org |

| Antispasmodic Effect | Smooth muscle contraction assay | Not specified | Activity observed | researchgate.net |

| Pro-apoptotic Effect | B16F10 cells | Not specified | Induced apoptotic cell death | researchgate.net |

In Vivo Animal Model Investigations and Efficacy Studies

While in vitro studies have highlighted several potential activities of this compound, detailed in vivo efficacy studies specifically on isolated this compound are less extensively reported in the provided search results. However, research on traditional herbal combinations that contain this compound has provided some relevant in vivo data.

A study investigating the Phellodendri Chinensis Cortex-Cnidii Fructus herb pair, which includes this compound among its components, utilized a mouse model of atopic dermatitis (AD). nih.gov The study demonstrated that treatment with this herb pair led to a notable improvement in the therapeutic efficacy against AD. nih.gov This efficacy was manifested in the alleviation of pruritus, improvement of skin histopathology, and a reduction in the levels of inflammatory cytokines, including IgE, IL-4, TNF-α, and IL-6 in the mice. nih.gov

It is important to note that these in vivo findings are attributed to the combined effect of multiple compounds present in the herbal extract, not solely to isolated this compound. While this suggests that this compound likely contributes to the observed efficacy within the context of the herbal combination, specific in vivo data detailing the effects of administering isolated this compound in animal models for various conditions were not prominently found in the search results.

| In Vivo Study Context | Animal Model | Treatment | Key Findings (for the combination) | Source |

| Atopic Dermatitis Treatment (Herb Pair) | Mouse model of AD | Phellodendri Chinensis Cortex-Cnidii Fructus | Alleviation of pruritus, improved skin histopathology, reduced inflammatory cytokines (IgE, IL-4, TNF-α, IL-6) | nih.gov |

Investigation of Synergistic Effects of this compound with Other Agents or Herbal Extracts

The investigation of synergistic effects is particularly relevant for compounds like this compound, which are often found in complex traditional herbal formulations. Synergy, defined as the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects, is considered a key aspect of the therapeutic efficacy of Traditional Chinese Medicine (TCM). nih.govbiorxiv.orgagriculturejournals.cz

Studies on herbal extracts containing this compound, such as Cnidii Fructus and Angelica dahurica, suggest that this compound may act synergistically with other components within these extracts. For instance, the in vivo efficacy observed with the Phellodendri Chinensis Cortex-Cnidii Fructus herb pair in the atopic dermatitis mouse model is believed to result from the synergistic action of its constituent herbs and compounds, including this compound. nih.gov This synergistic interaction is thought to enhance therapeutic efficacy and potentially reduce toxicity. nih.gov

While the provided information highlights the potential for synergistic interactions involving this compound within herbal contexts and provides in vivo evidence for the efficacy of a herb pair containing this compound nih.gov, detailed experimental data specifically dissecting the synergistic effects of isolated this compound with other defined agents or individual compounds were not extensively found. The focus in the literature appears to be more on the synergistic effects of the complex herbal mixtures.

| Synergistic Effect Context | Agents Involved | Model/Study Type | Key Findings | Source |

| Within Herbal Extract (Atopic Dermatitis) | This compound + other compounds in P. Chinensis and C. Fructus | Mouse model of AD | Enhanced therapeutic efficacy of the herb pair, including reduced inflammation and improved skin condition. | nih.gov |

| Within Herbal Extract (C. monnieri) | This compound + other compounds in C. monnieri fruit | Evaluation of whole fruit extract bioactivity | Suggestion that diverse molecules act synergistically for overall bioactivity. | researchgate.net |

Advanced Research Methodologies Applied to Cnidilin Studies

Network Pharmacology and Systems Biology Approaches for Mechanism Elucidation

Network pharmacology and systems biology offer powerful frameworks for deciphering the complex interactions between a compound like Cnidilin and biological systems. These approaches move beyond the traditional "one-compound, one-target" paradigm to explore the multi-target effects characteristic of many natural products. By constructing networks of drug-component-target-disease interactions, researchers can systematically investigate the multiple pharmacological effects of this compound and its associations with various proteins, genes, and pathways. mdpi.comnih.gov This holistic view is particularly valuable for understanding how this compound might exert therapeutic effects on complex diseases. mdpi.comnih.gov

Target Prediction and Pathway Enrichment Analysis

Target prediction is a crucial initial step in network pharmacology, aiming to identify the potential proteins or genes that a compound like this compound might interact with. Databases such as TCMSP and SwissTargetPrediction are commonly used for this purpose. mdpi.comfigshare.com Once potential targets are identified, pathway enrichment analysis is performed. This involves analyzing the identified targets to determine which biological pathways are statistically over-represented among them. paperopen.combicnirrh.res.in Tools like DAVID, Metascape, and those integrated into platforms like Cytoscape are used for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses. mdpi.comfigshare.com These analyses help to elucidate the broader biological processes and signaling cascades that this compound might modulate. For example, studies involving this compound in multi-component traditional Chinese medicine formulas have utilized pathway enrichment analysis to identify relevant pathways related to inflammation, cell survival, and specific diseases like ankylosing spondylitis and non-small cell lung cancer. mdpi.comfigshare.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are widely used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein (receptor) at the atomic level. mdpi.comchemrevlett.commdpi.com This computational technique helps to visualize how this compound might fit into the binding pocket of a target protein and to estimate the strength of the interaction based on scoring functions. chemrevlett.commdpi.com Software packages like AutoDock and MOE are commonly employed for these simulations. figshare.comnih.gov Molecular docking can provide insights into the key amino acid residues involved in the binding interface and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com Studies have utilized molecular docking to assess the binding ability of this compound to various potential targets, including proteins like EGFR, TNF-α, ALB, and VEGFA, suggesting potential molecular interactions relevant to its observed biological effects. mdpi.comresearchgate.netresearchgate.net Molecular dynamics simulations can further complement docking studies by providing information about the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.commdpi.comnih.gov

Application of "Omics" Technologies in this compound Metabolism and Activity Studies

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput methods for the global analysis of biological molecules within a system. researchgate.netihuican.orgsapienzaeditorial.com While direct studies specifically detailing the application of "omics" technologies solely on this compound's metabolism and activity are less prevalent in the provided search results, these technologies are broadly applicable to understanding the biological effects of natural compounds. Metabolomics, for instance, can be used to study the metabolic changes induced by this compound or to identify its metabolites. researchgate.netihuican.org Transcriptomics and proteomics can reveal how this compound affects gene and protein expression profiles, respectively, providing insights into the downstream cellular processes it influences. sapienzaeditorial.comfrontiersin.orgnih.gov The integration of data from different "omics" layers can offer a more complete picture of this compound's impact on biological systems and help to identify potential biomarkers or therapeutic targets. sapienzaeditorial.com These technologies are increasingly being used in natural product research to unravel complex mechanisms of action and understand how compounds are processed and affect biological pathways. researchgate.netihuican.orgsapienzaeditorial.comfrontiersin.orgnih.gov

Future Directions and Research Gaps in Cnidilin Studies

Identification of Novel Molecular Targets and Signaling Pathways

While some studies have explored the involvement of Cnidilin in certain biological processes, a comprehensive understanding of its specific molecular targets and the intricate signaling pathways it modulates remains an important research gap. Network pharmacology studies have identified this compound as a potential active component in traditional medicine formulations used for conditions like diabetic peripheral neuropathy and ankylosing spondylitis, suggesting its interaction with various targets and pathways. francis-press.commdpi.com For instance, in the context of diabetic peripheral neuropathy, this compound is among the components in a traditional medicine prescription whose related targets and signaling pathways, such as lipid and atherosclerosis, AGE-RAGE in diabetic complications, and neurodegenerative disease pathways, warrant future research. francis-press.com Similarly, in a study on ankylosing spondylitis, this compound was identified as one of the top active components in a traditional formula, showing potential binding ability with targets like EGFR, TNF-α, ALB, and VEGFA in molecular docking simulations. mdpi.com Further research is needed to experimentally validate these predicted interactions and identify other novel molecular targets and the complete spectrum of signaling pathways influenced by this compound. Investigating its effects on specific pathways like the TLR4/NF-κB signaling cascade, which has been implicated in inflammatory conditions, could also be a fruitful area for future studies. nih.gov

Development of this compound Derivatives with Enhanced Bioactivity and Selectivity

The development of derivatives is a common strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of natural compounds. mdpi.comazolifesciences.com Given that this compound is a furanocoumarin, a class of compounds with diverse biological activities, exploring structural modifications to create novel this compound derivatives with enhanced bioactivity and improved target selectivity represents a significant future direction. researchgate.net Research on other coumarin derivatives has shown that structural modifications can lead to compounds with potent and selective inhibitory activities against specific enzymes or receptors. mdpi.com Future studies should focus on rational design and synthesis of this compound derivatives, followed by rigorous in vitro and in vivo evaluations to assess their improved pharmacological profiles and reduced potential for off-target effects. azolifesciences.comnih.gov

Exploration of Undiscovered Therapeutic Applications

Existing research has touched upon various potential applications of this compound, often as part of complex traditional medicine formulations. However, its potential in treating other conditions remains largely unexplored. Identifying novel therapeutic applications requires further investigation beyond the currently suggested uses. For example, while network pharmacology studies suggest potential roles in conditions like diabetic peripheral neuropathy and ankylosing spondylitis francis-press.commdpi.com, dedicated research is needed to confirm this compound's direct efficacy and mechanisms in these areas. Exploring its activity in other disease models based on its predicted interactions with various targets and pathways could uncover new therapeutic avenues. mdpi.com The potential of coumarins in various areas, including central nervous system diseases, cancer, and antiviral applications researchgate.netnih.gov, suggests that this compound may hold promise in these or other undiscovered areas.

Refinement of Extraction and Purification Methodologies

Efficient and scalable extraction and purification methods are essential for obtaining high-purity this compound for research and potential therapeutic use. While various methods exist for extracting coumarins from plant sources frontiersin.org, optimizing these techniques specifically for this compound is crucial. Research has explored methods like microwave-assisted extraction using deep eutectic solvents for coumarins, including this compound, showing improved efficiency compared to conventional methods. researchgate.net However, further refinement is needed to enhance yield, reduce costs, and ensure environmental sustainability. frontiersin.org Future research should focus on developing more efficient, cost-effective, and environmentally friendly extraction techniques, potentially exploring novel solvents or advanced separation technologies to obtain high-purity this compound. frontiersin.orgjocpr.com

Comprehensive Safety and Toxicological Profiles for Translational Research

Before this compound or its derivatives can be considered for clinical applications, comprehensive safety and toxicological profiles are indispensable. syngeneintl.com While some studies might touch upon the presence of this compound in formulations used in traditional medicine, detailed toxicological assessments of isolated this compound are often limited. sci-hub.se Future research must include rigorous preclinical safety studies, including acute and chronic toxicity testing, genotoxicity, reproductive toxicity, and safety pharmacology assessments, following regulatory guidelines. etisense.comnih.gov These studies are critical for determining safe dosage ranges, identifying potential adverse effects, and providing the necessary data to support future translational research and potential clinical trials. syngeneintl.comnih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cnidilin in biological matrices, and how do their parameters compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in plasma, offering a linear range of 25–3200 ng/mL, a detection limit (LLOD) of 0.156 ng/mL, and precision (RSD <2.7%) . Supercritical fluid chromatography (SFC) is also effective for detecting this compound in food matrices, with optimized sensitivity and specificity under specific mobile-phase conditions . Researchers should validate methods using parameters such as linearity, recovery (>95%), matrix effects (<15% variability), and stability under storage conditions .

- Table 1 : Comparison of Analytical Methods for this compound

| Method | Matrix | Linear Range (ng/mL) | LLOD (ng/mL) | Precision (RSD%) | Recovery (%) |

|---|---|---|---|---|---|

| HPLC-UV | Rat Plasma | 25–3200 | 0.156 | <2.7 | 95.5–103.6 |

| SFC | Food Samples | Not reported | Low (exact value unspecified) | High (method-specific) | >90 (estimated) |